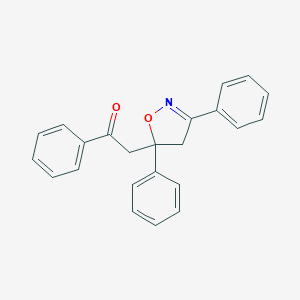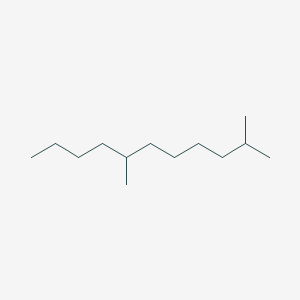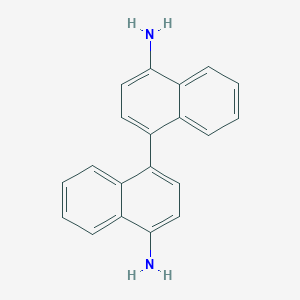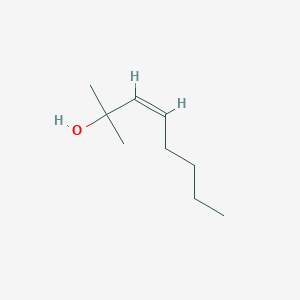
(Z)-2-Methyloct-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Methyloct-3-en-2-ol, also known as (Z)-2-Methyloct-3-enol or (Z)-2-Methyloct-3-en-2-ol, is a natural organic compound commonly found in plants and fruits. It belongs to the family of terpenes, which are known for their aromatic properties and are widely used in the fragrance and flavor industry.
Mecanismo De Acción
The mechanism of action of (Z)-2-Methyloct-3-en-2-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This results in a reduction of inflammation, fungal growth, and bacterial infections.
Efectos Bioquímicos Y Fisiológicos
(Z)-2-Methyloct-3-en-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. Additionally, it has been shown to inhibit the growth of several types of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-2-Methyloct-3-en-2-ol in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. However, its availability and cost can be a limitation, as it is often found in small quantities in essential oils and can be expensive to isolate and purify.
Direcciones Futuras
There are several potential future directions for research on (Z)-2-Methyloct-3-en-2-ol. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is its potential use as a natural preservative in the food and cosmetic industries, as it has been shown to have antimicrobial properties. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Métodos De Síntesis
(Z)-2-Methyloct-3-en-2-ol can be synthesized from various sources, including the essential oils of plants such as lavender, rosemary, and thyme. The most common method of synthesis involves the isolation of the compound from these essential oils through a process of distillation and purification.
Aplicaciones Científicas De Investigación
(Z)-2-Methyloct-3-en-2-ol has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that the compound has anti-inflammatory, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs and treatments.
Propiedades
Número CAS |
18521-07-8 |
|---|---|
Nombre del producto |
(Z)-2-Methyloct-3-en-2-ol |
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
(Z)-2-methyloct-3-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h7-8,10H,4-6H2,1-3H3/b8-7- |
Clave InChI |
ACFQKNIZLQUKQA-FPLPWBNLSA-N |
SMILES isomérico |
CCCC/C=C\C(C)(C)O |
SMILES |
CCCCC=CC(C)(C)O |
SMILES canónico |
CCCCC=CC(C)(C)O |
Otros números CAS |
18521-07-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



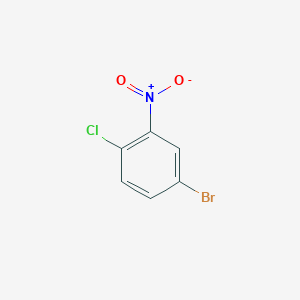
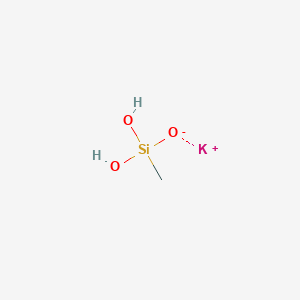
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
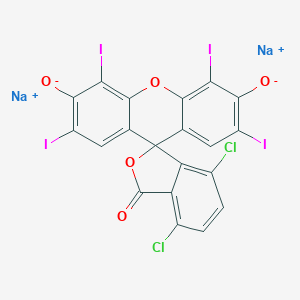
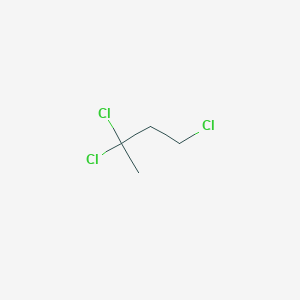
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
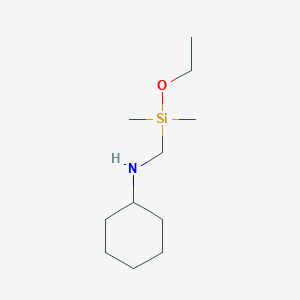
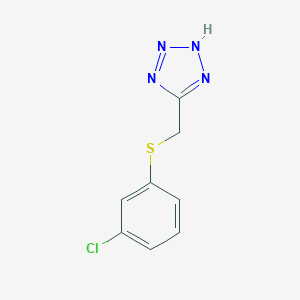
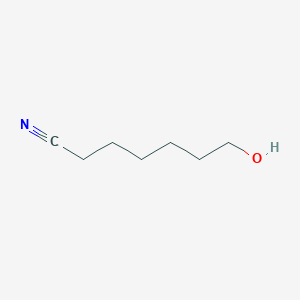
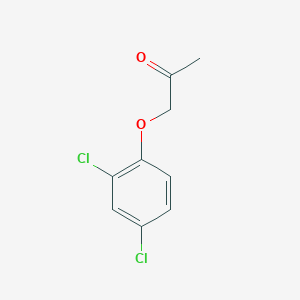
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
